p-Benzoquinone imine

Overview

Description

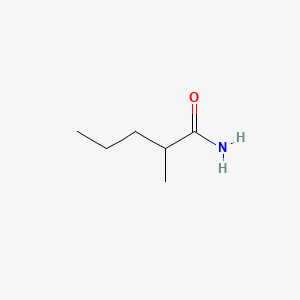

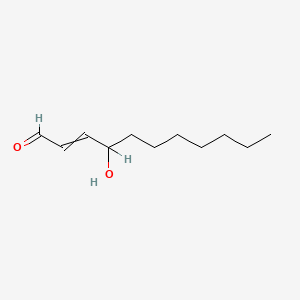

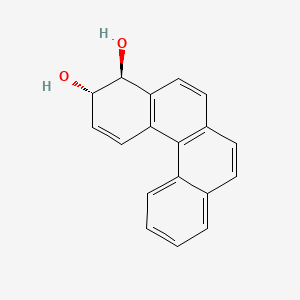

p-Benzoquinone imine is a quinone imine . It is derived from 1,4-benzoquinone and has the molecular formula C6H5NO . It is also known as N-acetyl-p-benzoquinone imine or NAPQI .

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is known that a small amount of paracetamol (acetaminophen) is metabolized via the cytochrome P-450 pathway into NAPQI .

Molecular Structure Analysis

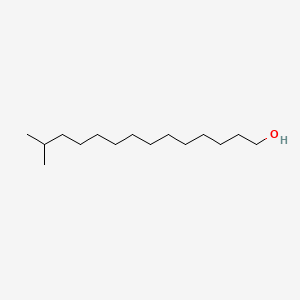

The molecular structure of this compound consists of a cyclic organic compound characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls .

Chemical Reactions Analysis

The hydrolysis of p-Benzoquinone monoimine and p-Benzoquinone di-imine has been studied . The reaction exhibits first-order kinetics over the whole pH range . The pH dependence indicates a rate-controlling step involving the reaction of both the free imine and its protonated form with water .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that it is a quinone imine .

Scientific Research Applications

Kinetic Studies and Hydrolysis

- Hydrolysis Mechanism : p-Benzoquinone monoimine undergoes hydrolysis, exhibiting first-order kinetics across a wide pH range. This process involves the reaction of the free imine and its protonated form with water, where the protonated form is significantly more reactive. Phosphate ions have been found to catalyze this reaction (Corbett, 1969).

Enzymatic and Non-Enzymatic Reduction

- Reduction Processes : N-Acetyl-p-benzoquinone imine (NAPQI) undergoes rapid metabolism by NADPH-cytochrome P-450 reductase, showcasing substrate inhibition at higher concentrations. Notably, NAPQI does not significantly undergo redox cycling to form superoxide, nor does it stimulate oxygen utilization in rat isolated hepatocytes (Powis et al., 1984).

Applications in Biochemical Processes

- Oxygen Supply Alternatives : In biochemical processes involving aerobic cells, p-Benzoquinone can substitute for oxygen. For instance, in the oxidation of glycerol to dihydroxyacetone by immobilized Gluconobacter oxydans cells, p-Benzoquinone has demonstrated a much higher reaction rate compared to oxygen, mainly due to its higher solubility in water (Adlercreutz & Mattiasson, 1982).

Use in Chemical Synthesis

- Synthesis of Alkaloids : Benzoquinone-derived sulfinyl imines are valuable intermediates for alkaloid synthesis. Their preparation and application in highly diastereoselective 1,2-addition reactions yield 4-aminocyclohexadienones, demonstrated in the enantioselective synthesis of (–)-3-demethoxyerythratidinone (Chuang et al., 2011).

Immunoaffinity Column Construction

- Biological Assay Development : p-Benzoquinone has been used as a coupling reagent for preparing immunoaffinity absorbents. In particular, it can activate the capsular polysaccharide of Cryptococcus neoformans for linkage to an agarose gel, which is crucial in the isolation of antibodies to cryptococcal polysaccharide (Kozel & Hermerath, 1988).

Computational Biotransformation Analysis

- Computational Chemistry : A computational chemistry analysis of the P450-catalyzed biotransformation of paracetamol involved studying the formation of metabolites like N-acetyl-p-benzoquinone imine (NAPQI). This research provides insights into the catalytic mechanism and pathways involved in the formation of various metabolites, highlighting the significance of hydrogen abstraction transfer (HAT) (Ji & Schüürmann, 2015).

Chemical Reaction Mechanism Studies

- Coupling Reactions : Studies on the coupling of p-Benzoquinone di-imines with m-aminophenols elucidate reaction mechanisms involving electrophilic attack and the formation of aminoindoanilines and hydroxyindamines. This research helps in understanding the kinetics and mechanisms of reactions involving p-Benzoquinone di-imines (Corbett, 1972).

Electrochemical Studies

- Electrochemical Reactions : Electrochemical studies on the reaction of N-acetyl-p-benzoquinone-imine with compounds from garlic and onion extracts have shown potential therapeutic applications for treating acetaminophen poisoning. These studies reveal how N-acetyl-p-benzoquinone-imine interacts with organosulfur compounds, leading to its conversion to non-toxic forms (Nematollahi et al., 2015).

Mechanism of Action

Safety and Hazards

p-Benzoquinone imine may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed or if inhaled .

Future Directions

Properties

IUPAC Name |

4-iminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c7-5-1-3-6(8)4-2-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELKBINNNXKQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952501 | |

| Record name | 4-Iminocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3009-34-5 | |

| Record name | p-Benzoquinone imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzoquinoneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iminocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BENZOQUINONEIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7K6T93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)

![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)